Enzymatic Potency of Hsd17B13-IN-100 Against Estradiol Substrate
Hsd17B13-IN-100 (Compound 34) inhibits HSD17B13 enzymatic activity with an IC50 of less than 0.1 μM (i.e., <100 nM) using estradiol as a substrate [1]. While this places it in the nanomolar potency range common to several other HSD17B13 inhibitors (e.g., HSD17B13-IN-105: 0.036 μM; BI-3231: 1 nM) , direct head-to-head comparisons under identical assay conditions are not available in the public domain. This quantification is the primary selection criterion for users requiring a patent-disclosed, commercially available chemical tool with validated on-target activity.
| Evidence Dimension | HSD17B13 inhibition potency |
|---|---|
| Target Compound Data | IC50 < 0.1 μM (estradiol substrate) |
| Comparator Or Baseline | HSD17B13-IN-105 (IC50 = 0.036 μM); BI-3231 (IC50 = 1 nM) |
| Quantified Difference | Not directly comparable due to different assay conditions; target compound is within the low nanomolar potency range of known HSD17B13 inhibitors. |
| Conditions | In vitro enzymatic assay using estradiol substrate [1]; comparator values from independent enzymatic assays . |
Why This Matters
Potency quantification ensures that users can select a tool compound with validated on-target enzymatic activity for HSD17B13, avoiding false negatives due to insufficient inhibition.
- [1] Inipharm, Inc. (2022). Dichlorophenol HSD17B13 inhibitors and uses thereof (Patent No. WO2022103960A1). World Intellectual Property Organization. View Source
